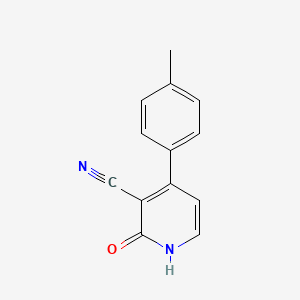

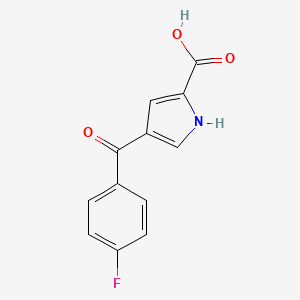

![molecular formula C10H10F3NOS B1320623 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane CAS No. 937602-49-8](/img/structure/B1320623.png)

2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . Another example is the synthesis of 1-trifluoromethoxy-4-(trifluoromethyl)benzene which affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Scientific Research Applications

Inhibitors of Human Soluble Epoxide Hydrolase

2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane: derivatives have been synthesized and show promise as inhibitors of human soluble epoxide hydrolase (sEH) . sEH is a promising target for the treatment of various diseases such as hypertension, tuberculosis, and renal pathologies. The presence of the 4-(trifluoromethoxy)phenyl group enhances the lipophilicity and potential inhibitory effect on sEH, making these compounds significant in the development of new therapeutic agents.

Electrochromic Devices

Polymers containing the 4-(trifluoromethoxy)phenyl group, which is structurally similar to the compound , have been identified as promising anodic materials for electrochromic devices (ECDs) . These materials can change color reversibly when a potential is applied, making them suitable for applications like smart windows, auto-dimming mirrors, and energy storage devices.

Insecticides and Rodenticides

Compounds with the 4-(trifluoromethoxy)phenyl moiety have been used in the synthesis of insecticides, such as metaflumizone . These substances act by blocking potential-dependent sodium channels in harmful insects and rodents, providing a basis for the development of new pest control agents.

Antitumor Activity

The 4-(trifluoromethoxy)phenyl group has been incorporated into molecules that exhibit antitumor activity through the inhibition of tyrosine kinase . This suggests that derivatives of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane could be explored for their potential use in cancer therapy.

Therapeutic Agents

The structural analogs of 2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane have been investigated as therapeutic agents. For instance, TAK-659, a selective inhibitor of Bruton’s tyrosine kinase (BTK), is a compound of interest in this category. BTK inhibitors are significant in the treatment of autoimmune diseases and certain types of cancer.

Organic Synthesis

The trifluoromethoxy group is a valuable substituent in organic synthesis, providing lipophilicity and stability to various compounds . The incorporation of this group into different molecular frameworks can lead to the development of novel organic materials with enhanced properties.

properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NOS/c11-10(12,13)15-8-3-1-7(2-4-8)9-14-5-6-16-9/h1-4,9,14H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPRGKSEVFESNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265519 |

Source

|

| Record name | 2-[4-(Trifluoromethoxy)phenyl]thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane | |

CAS RN |

937602-49-8 |

Source

|

| Record name | 2-[4-(Trifluoromethoxy)phenyl]thiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

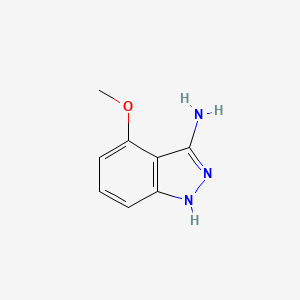

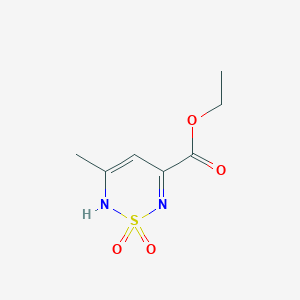

![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)

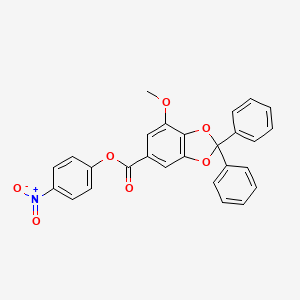

![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)

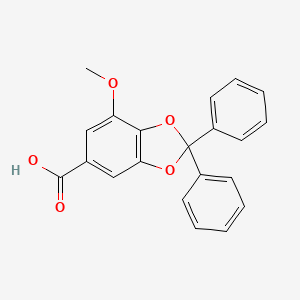

![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)

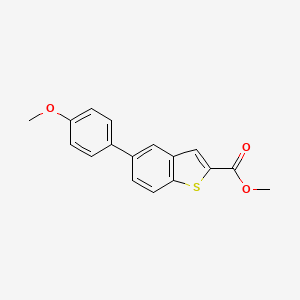

![Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1320579.png)